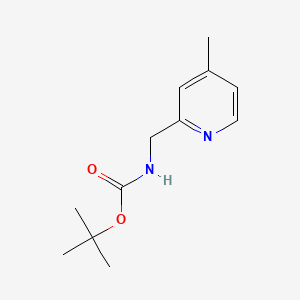

2-(N-Boc-aminomethyl)-4-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antibacterial and Antibiofilm Agents

Boc-AMP has garnered attention as an advanced antibacterial and antibiofilm agent. Researchers have explored its potential in direct and combination therapies . Specifically:

- Cationic Polymers : Boc-AMP belongs to a class of cationic polymers that target bacterial membranes. These polymers exhibit several advantages, including low resistance propensity and rapid bactericidal effects. They are considered a promising frontier in antibacterial development .

- Membrane Damage : Boc-AMP effectively damages bacterial membranes, making it effective against persistent bacteria like MRSA (methicillin-resistant Staphylococcus aureus) .

N-Boc Deprotection

Beyond its antimicrobial properties, Boc-AMP plays a role in pharmaceutical research and development. N-Boc deprotection (deBoc) is a common reaction, and Boc-AMP’s use as a catalyst lowers the required reaction temperature. Heterogeneous catalysts allow continuous flow reactions in low-boiling solvents .

Future Directions

While the future directions for “2-(N-Boc-aminomethyl)-4-methylpyridine” specifically are not available, there is a growing interest in the study of poly(2-oxazoline)s and poly(2-oxazine)s, two closely related families of polymers . These polymers have been gaining increasing attention in the research community due to their potential use as biomaterials in medical applications .

Mechanism of Action

Target of Action

The primary target of 2-(N-Boc-aminomethyl)-4-methylpyridine is bacterial membranes . This compound is part of a class of molecules known as cationic polymers, which are thought to be the last frontier in antibacterial development .

Mode of Action

The compound interacts with its targets by damaging the bacterial membrane . This interaction is facilitated by the cationic nature of the compound, which allows it to bind to the negatively charged bacterial membrane .

Biochemical Pathways

It is known that the compound’s bactericidal effect is rapid, suggesting that it disrupts essential cellular processes .

Pharmacokinetics

The compound is synthesized via a one-pot reaction involving isocyanate intermediates , which may influence its bioavailability.

Result of Action

The primary result of the compound’s action is the killing of bacterial cells. In particular, it has been shown to effectively kill methicillin-resistant Staphylococcus aureus (MRSA) persisters at four times the minimum inhibitory concentration (MIC) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(N-Boc-aminomethyl)-4-methylpyridine. For instance, the compound’s stability may be affected by the presence of water, as boronic acids and their esters, which are structurally similar to this compound, are only marginally stable in water .

properties

IUPAC Name |

tert-butyl N-[(4-methylpyridin-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-9-5-6-13-10(7-9)8-14-11(15)16-12(2,3)4/h5-7H,8H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDQBEGIPFNTRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856623 |

Source

|

| Record name | tert-Butyl [(4-methylpyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-Boc-aminomethyl)-4-methylpyridine | |

CAS RN |

1330755-53-7 |

Source

|

| Record name | tert-Butyl [(4-methylpyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzonitrile](/img/structure/B580787.png)

![3-Chloro-2'-(N,N-dimethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B580794.png)

![1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B580796.png)